URAT1 inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

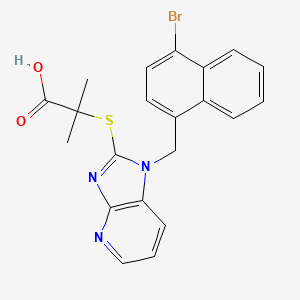

Molecular Formula |

C21H18BrN3O2S |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

2-[1-[(4-bromonaphthalen-1-yl)methyl]imidazo[4,5-b]pyridin-2-yl]sulfanyl-2-methylpropanoic acid |

InChI |

InChI=1S/C21H18BrN3O2S/c1-21(2,19(26)27)28-20-24-18-17(8-5-11-23-18)25(20)12-13-9-10-16(22)15-7-4-3-6-14(13)15/h3-11H,12H2,1-2H3,(H,26,27) |

InChI Key |

VKHXJKYGFGXZSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)SC1=NC2=C(N1CC3=CC=C(C4=CC=CC=C34)Br)C=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of URAT1 Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of URAT1 inhibitor 2, a novel compound with significant potential for the treatment of hyperuricemia and gout. This document details the scientific rationale, experimental methodologies, and key data supporting its development.

Introduction: The Role of URAT1 in Hyperuricemia

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in maintaining uric acid homeostasis. Located on the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1][2] Consequently, inhibiting URAT1 activity is a key therapeutic strategy to increase uric acid excretion and lower serum urate levels.[1][2]

This compound, also identified as compound 23 and TD-3 in scientific literature, emerged from a drug discovery program aimed at identifying novel, potent, and safe URAT1 inhibitors with improved properties over existing therapies.

Discovery of this compound

The discovery of this compound was guided by a scaffold hopping and molecular hybridization strategy, using the known URAT1 inhibitor lesinurad as a starting point. The research, detailed in the Journal of Medicinal Chemistry by Tong Zhao et al. (2022), involved the synthesis and screening of a series of novel compounds with a bicyclic imidazolopyridine core. This effort led to the identification of compound 23, which demonstrated superior in vitro potency and in vivo efficacy compared to the parent compound.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed protocol for its chemical synthesis.

Chemical Name: 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Key Intermediates: The synthesis involves the preparation of several key intermediates, which are not detailed here but can be found in the primary literature. The final step of the synthesis is described below.

Final Synthesis Step:

The synthesis of the final compound involves the reaction of a thiol-containing triazole intermediate with an appropriate acetate source. While the primary research article provides the overall scheme, specific details of the final reaction step for compound 23 are outlined in related patents and chemical supplier information. Generally, the synthesis involves the alkylation of a thiol group with a haloacetic acid derivative.

In Vitro Efficacy and Selectivity

The inhibitory activity of this compound was assessed through a series of in vitro assays. The quantitative data from these experiments are summarized in the tables below.

URAT1 Inhibition Assay

The potency of this compound against the human URAT1 transporter was determined using a [14C]-uric acid uptake assay in HEK293 cells stably expressing the transporter.

Table 1: In Vitro URAT1 Inhibitory Activity

| Compound | hURAT1 IC50 (μM) |

| This compound | 1.36 |

Cytochrome P450 (CYP) Inhibition Assays

To assess the potential for drug-drug interactions, the inhibitory activity of this compound was evaluated against a panel of major human cytochrome P450 enzymes using human liver microsomes.

Table 2: In Vitro CYP450 Inhibitory Activity

| CYP Isozyme | IC50 (μM) |

| CYP1A2 | 16.97 |

| CYP2C9 | 5.22 |

| CYP2C19 | >20 |

| CYP2D6 | >20 |

| CYP3A4M | >20 |

In Vivo Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following both intravenous and oral administration.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| T1/2 (h) | 2.15 ± 0.33 | 2.34 ± 0.28 |

| Tmax (h) | - | 0.58 ± 0.20 |

| Cmax (ng/mL) | - | 3245 ± 456 |

| AUC(0-t) (ng·h/mL) | 3489 ± 421 | 10321 ± 1254 |

| AUC(0-∞) (ng·h/mL) | 3567 ± 433 | 10567 ± 1301 |

| CL (L/h/kg) | 0.56 ± 0.07 | - |

| Vz (L/kg) | 1.74 ± 0.23 | - |

| F (%) | - | 59.3 |

Experimental Protocols

URAT1-Mediated [14C]Uric Acid Uptake Assay

This assay measures the ability of a compound to inhibit the transport of radiolabeled uric acid into cells expressing the URAT1 transporter.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human URAT1 transporter are cultured in appropriate media and conditions.

-

Assay Preparation: Cells are seeded into 24-well plates and grown to confluence.

-

Compound Incubation: On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer. The cells are then incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

Uptake Initiation: The uptake of uric acid is initiated by adding a solution containing [14C]-uric acid to each well. The incubation is typically carried out for a short period (e.g., 5-15 minutes) at 37°C.[4][5]

-

Uptake Termination: The uptake reaction is stopped by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro CYP450 Inhibition Assay

This assay evaluates the potential of a test compound to inhibit the activity of major drug-metabolizing enzymes.

-

Materials: Pooled human liver microsomes, specific CYP isozyme probe substrates, and NADPH are used.

-

Incubation: A reaction mixture containing human liver microsomes, phosphate buffer, and varying concentrations of this compound is pre-incubated.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a specific probe substrate for each CYP isozyme and an NADPH-generating system.

-

Incubation and Termination: The reaction is incubated at 37°C for a specific time and then terminated by the addition of a stop solution (e.g., acetonitrile).

-

Analysis: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9]

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined.

In Vivo Pharmacokinetic Study in Rats

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in an animal model.

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Drug Administration:

-

Intravenous (IV): this compound is administered as a single bolus injection into the tail vein at a specific dose (e.g., 2 mg/kg).

-

Oral (PO): The compound is administered by oral gavage at a specific dose (e.g., 10 mg/kg).

-

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points after drug administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vz), and oral bioavailability (F%).

Visualizations

URAT1 Signaling Pathway and Inhibition

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into URAT1 Inhibitor Development

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationships of URAT1 Inhibitors

Gout, a painful and debilitating inflammatory arthritis, arises from the deposition of monosodium urate crystals in joints, a direct consequence of elevated levels of uric acid in the blood (hyperuricemia). The human urate transporter 1 (URAT1), a protein located in the proximal tubules of the kidneys, plays a pivotal role in regulating uric acid levels by reabsorbing it from the urine back into the bloodstream.[1] Inhibition of URAT1 is therefore a cornerstone of modern gout therapy. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of URAT1 inhibitors, offering a valuable resource for researchers and drug developers in this therapeutic area.

The Mechanism of URAT1 and its Inhibition

URAT1 functions as an anion exchanger, a process that is fundamental to its role in uric acid homeostasis. The transporter facilitates the reabsorption of urate from the renal tubule in exchange for intracellular anions, such as lactate or chloride. This process is crucial for maintaining the body's delicate balance of uric acid. The cytoskeletal-associated protein PDZK1 is understood to be important for the localization of URAT1 to the apical membrane of the proximal tubule cells, ensuring its proper function.

The development of URAT1 inhibitors is centered on the design of molecules that can effectively block this transport mechanism, thereby increasing the excretion of uric acid in the urine and lowering serum uric acid levels.

Key Experimental Protocols for Evaluating URAT1 Inhibitors

The discovery and development of novel URAT1 inhibitors rely on robust and reproducible in vitro and in vivo assays. The following sections detail the methodologies for key experiments cited in the literature.

In Vitro URAT1 Inhibition Assay using HEK293 Cells

This assay is a cornerstone for screening and characterizing URAT1 inhibitors. It utilizes a human embryonic kidney cell line (HEK293) that has been stably transfected to express the human URAT1 transporter.

1. Cell Culture and Plating:

-

HEK293 cells stably expressing hURAT1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

2. Uric Acid Uptake Assay (Radiolabeled):

-

On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer buffer (pH 7.4).

-

The cells are then pre-incubated with the test compounds at various concentrations for a specified period (e.g., 10-30 minutes) at 37°C.

-

The uptake of uric acid is initiated by adding a solution containing [14C]-labeled uric acid (typically at a concentration of 10-50 µM) to each well.

-

After a defined incubation period (e.g., 5-15 minutes), the uptake is terminated by rapidly washing the cells with ice-cold Krebs-Ringer buffer.

-

The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

The amount of [14C]-uric acid taken up by the cells is quantified using a liquid scintillation counter.

-

The IC50 value, the concentration of the inhibitor that reduces URAT1-mediated uric acid uptake by 50%, is calculated by fitting the data to a dose-response curve.

3. Uric Acid Uptake Assay (Non-Isotopic, Fluorescence-based):

-

As an alternative to radiolabeling, some assays utilize a fluorescent substrate that is transported by URAT1.

-

The protocol is similar to the radiolabeled assay, but instead of [14C]-uric acid, a fluorescent substrate is added to the cells.

-

After the incubation period, the cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader.

-

The IC50 is determined by measuring the reduction in fluorescence in the presence of the inhibitor.

In Vitro URAT1 Inhibition Assay using Xenopus laevis Oocytes

Xenopus laevis oocytes provide a robust system for expressing and studying membrane transporters like URAT1.

1. Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically removed from female Xenopus laevis frogs.

-

The oocytes are defolliculated by treatment with collagenase.

-

Complementary RNA (cRNA) encoding human URAT1 is synthesized in vitro and injected into the oocytes.

-

The injected oocytes are incubated for 2-4 days to allow for the expression of the URAT1 protein on the oocyte membrane.

2. Uric Acid Uptake Assay:

-

The oocytes are washed with a transport buffer (e.g., ND96).

-

They are then pre-incubated with the test inhibitor at various concentrations.

-

The uptake is initiated by adding [14C]-uric acid to the buffer.

-

After a defined period, the uptake is stopped by washing the oocytes with ice-cold buffer.

-

Individual oocytes are lysed, and the radioactivity is measured by scintillation counting.

-

The IC50 values are then determined.

Structure-Activity Relationship (SAR) of URAT1 Inhibitors

The development of potent and selective URAT1 inhibitors has been guided by extensive SAR studies. Several chemical scaffolds have been explored, with benzbromarone and lesinurad serving as key starting points for medicinal chemistry efforts.

Benzbromarone and its Analogs

Benzbromarone is a potent URAT1 inhibitor, but its clinical use has been limited due to concerns about hepatotoxicity.[2] SAR studies have focused on modifying its structure to improve safety while maintaining or enhancing potency.

| Compound | R1 | R2 | IC50 (nM) vs. hURAT1 | Reference |

| Benzbromarone | Br | Br | 220 | [3] |

| 6-fluoro-benzbromarone | F | H | 18 ± 4 | [3] |

| 5,6-difluoro-benzbromarone | F | F | 245 ± 64 | [3] |

Key SAR Insights for Benzbromarone Analogs:

-

The benzofuran core is crucial for activity.

-

Halogen substitutions on the benzoyl ring significantly influence potency. A single fluorine at the 6-position of the benzofuran ring was shown to dramatically increase potency.[3]

Lesinurad and its Derivatives

Lesinurad is a selective URAT1 inhibitor that has been approved for the treatment of hyperuricemia associated with gout.[4] Its development has spurred the exploration of numerous derivatives to optimize its pharmacological profile.

| Compound | Core Scaffold Modification | IC50 (µM) vs. hURAT1 | Reference |

| Lesinurad | 1,2,4-triazole | 7.2 | [4] |

| Compound 20 | 1H-Imidazole[4,5-b]pyridine | 1.6 | [4] |

| Compound 22 | N-(pyridin-3-yl)sulfonamide | 0.032 | [4] |

Key SAR Insights for Lesinurad Derivatives:

-

The carboxylic acid moiety is a key pharmacophore for interaction with the transporter.

-

Modifications of the triazole ring and the naphthalene core have led to significant improvements in potency.[4]

-

The introduction of a sulfonamide group in place of the carboxylic acid has yielded highly potent inhibitors.[4]

Diarylmethane-Based Inhibitors

A series of compounds based on a diarylmethane scaffold has been investigated, leading to the discovery of highly potent URAT1 inhibitors.

| Compound | R Group on Thiophene Ring | IC50 (µM) vs. hURAT1 | Reference |

| 1h | 4-cyanophenyl | 0.035 | [2][5] |

| Lesinurad | - | 7.18 | [2][5] |

| Benzbromarone | - | 0.28 | [2][5] |

Key SAR Insights for Diarylmethane-Based Inhibitors:

-

The diarylmethane backbone serves as a promising scaffold for designing potent URAT1 inhibitors.[2][5]

-

The nature and position of substituents on the aromatic rings have a profound impact on inhibitory activity.[2][5]

The Drug Discovery and Development Pipeline for URAT1 Inhibitors

The journey from a preliminary hit compound to a clinically approved drug is a long and complex process. For URAT1 inhibitors, this pipeline involves a series of sequential and iterative steps.

Conclusion

The inhibition of URAT1 remains a highly validated and promising strategy for the management of hyperuricemia and gout. The continuous exploration of the structure-activity relationships of diverse chemical scaffolds is crucial for the development of next-generation URAT1 inhibitors with improved efficacy, selectivity, and safety profiles. This technical guide provides a solid foundation for researchers and drug developers to build upon in their quest for novel and improved therapies for this prevalent and painful disease. The detailed experimental protocols and summarized SAR data herein are intended to facilitate these ongoing efforts.

References

- 1. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to URAT1 Inhibitor Target Engagement in Renal Proximal Tubules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for assessing the target engagement of Urate Transporter 1 (URAT1) inhibitors in the renal proximal tubules. Understanding and quantifying how a drug interacts with its intended target is a critical step in the development of effective therapies for hyperuricemia and gout.

Introduction: The Role of URAT1 in Renal Urate Homeostasis

Uric acid, the final product of purine metabolism in humans, is primarily excreted by the kidneys.[1] A delicate balance between glomerular filtration, tubular reabsorption, and secretion maintains its physiological levels. The human urate transporter 1 (hURAT1), encoded by the SLC22A12 gene, is a key protein in this process.[2] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for reabsorbing approximately 90% of the urate filtered by the glomeruli back into the bloodstream.[1][3][4] It functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular organic anions like lactate and nicotinate.[3][4][5]

In conditions like hyperuricemia, where serum uric acid (sUA) levels are elevated, the activity of URAT1 contributes to the pathology.[6] Consequently, inhibiting URAT1 is a primary therapeutic strategy to increase the fractional excretion of uric acid (FEUA), lower sUA levels, and prevent the formation of monosodium urate crystals that cause gout.[2][3][4] Assessing target engagement—the direct interaction of an inhibitor with URAT1—is crucial for confirming its mechanism of action and optimizing its therapeutic potential.

Molecular Mechanism of URAT1 Inhibition

URAT1 belongs to the major facilitator superfamily (MFS) of transporters.[4][5] Cryo-electron microscopy (cryo-EM) studies have revealed that clinically relevant inhibitors like benzbromarone and lesinurad bind selectively to URAT1 in its inward-open conformation.[3][4] This binding occurs within a central cavity, physically obstructing the urate binding site and locking the transporter in a state that is incompetent for transport.[4] This mechanism effectively blocks urate reabsorption.[4] Mutagenesis studies have identified specific amino acid residues within the transmembrane domains that are critical for high-affinity inhibitor binding, such as Serine-35, Phenylalanine-365, and Isoleucine-481.[5]

The diagram below illustrates the physiological function of URAT1 and the mechanism of its inhibition.

Experimental Protocols for Assessing Target Engagement

A multi-faceted approach combining in vitro and in vivo models is essential for thoroughly characterizing URAT1 inhibitor target engagement.

In Vitro Target Engagement Assays

In vitro assays provide a controlled environment to quantify the direct inhibitory effect of a compound on URAT1 function. Cell lines overexpressing hURAT1 are the cornerstone of these investigations.

This is the gold-standard method for quantifying URAT1 inhibition.

-

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, typically [¹⁴C]-urate, into cells stably expressing hURAT1. The reduction in radioactivity inside the cells correlates with the inhibitor's potency.

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) or HEK293T cells are commonly used due to their low endogenous transporter expression and high transfection efficiency.[3][7][8] Parental (non-transfected) cells serve as a negative control.

-

Detailed Protocol:

-

Cell Culture: HEK293 cells stably expressing hURAT1 are cultured in a suitable medium (e.g., MEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.[9]

-

Seeding: Cells are seeded into 24-well or 96-well plates pre-coated with poly-D-lysine to ensure adhesion.

-

Pre-incubation: After 24-48 hours, the culture medium is removed, and cells are washed with a pre-warmed uptake buffer (e.g., 125 mM Na-gluconate, 4.8 mM K-gluconate, 25 mM HEPES, pH 7.4).[4]

-

Inhibitor Addition: Cells are pre-incubated for 10-15 minutes at 37°C with the uptake buffer containing various concentrations of the test inhibitor or vehicle control (e.g., DMSO).[4]

-

Uptake Initiation: The uptake reaction is initiated by adding the uptake buffer containing a fixed concentration of [¹⁴C]-urate (e.g., 200 µM) and the corresponding inhibitor concentration.[3]

-

Incubation: The reaction proceeds for a defined period, typically 10-20 minutes at 37°C.[3][4]

-

Uptake Termination: The reaction is stopped by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer to remove extracellular radioactivity.

-

Cell Lysis: Cells are lysed using a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Quantification: The lysate is transferred to a scintillation vial with a scintillation cocktail, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The results are normalized to the protein content in each well. The IC₅₀ value (the concentration of inhibitor required to reduce URAT1-mediated uptake by 50%) is calculated by fitting the dose-response data to a nonlinear regression model.

-

-

LC-MS/MS-Based Urate Uptake Assay: This method follows a similar protocol to the radiolabeled assay but uses non-radioactive uric acid.[7] Intracellular urate is quantified using highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10] This approach avoids the use of radioactive materials.

-

Fluorescence-Based Assay: This high-throughput method uses a fluorescent substrate, such as 6-carboxyfluorescein, that is transported by URAT1.[1] Inhibition is measured by a decrease in intracellular fluorescence. While convenient and economical, this method may show lower affinity for the substrate, potentially yielding higher IC₅₀ values compared to radiolabeled assays.[1]

In Vivo Target Engagement Models

In vivo studies are essential to confirm that an inhibitor engages URAT1 in a complex physiological system and produces the desired pharmacodynamic effect.

Since most non-primate animals have the enzyme uricase, which degrades uric acid, hyperuricemia must be induced.

-

Models:

-

Principle: Target engagement is demonstrated by measuring the pharmacodynamic endpoints of increased urinary urate excretion and decreased plasma urate levels following inhibitor administration.

-

Detailed Protocol:

-

Animal Acclimatization: Rodents (e.g., C57BL/6 mice or Wistar rats) are acclimatized to the facility conditions.

-

Induction of Hyperuricemia: Animals are treated with a uricase inhibitor (e.g., potassium oxonate, 250 mg/kg, i.p.) approximately 1 hour before the test compound is administered.

-

Inhibitor Administration: The URAT1 inhibitor or vehicle is administered, typically via oral gavage (p.o.).

-

Sample Collection:

-

Urine: Animals are placed in metabolic cages for urine collection over a defined period (e.g., 2-4 hours).

-

Blood: At the end of the urine collection period, blood is collected via cardiac puncture or from the tail vein. Plasma is separated by centrifugation.

-

-

Biochemical Analysis:

-

Uric acid and creatinine concentrations in both plasma and urine are measured using commercially available kits.

-

-

Data Analysis:

-

Serum Uric Acid (sUA): The primary efficacy endpoint is a significant reduction in sUA levels compared to the vehicle-treated group.

-

Fractional Excretion of Uric Acid (FEUA): This is the key target engagement biomarker. It reflects the proportion of filtered urate that is excreted and is calculated using the formula: FEUA (%) = [(Urine Urate × Plasma Creatinine) / (Plasma Urate × Urine Creatinine)] × 100

-

A dose-dependent increase in FEUA is direct evidence of URAT1 inhibition in the kidney.[5]

-

-

Quantitative Data Presentation

The following tables summarize the inhibitory potency of common URAT1 inhibitors from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of Selected URAT1 Inhibitors

| Inhibitor | Assay Type | Cell Line | IC₅₀ / Kᵢ (µM) | Mode of Inhibition | Citation(s) |

| Benzbromarone | [¹⁴C]-Urate Uptake | HEK293T | ~0.5 | Non-competitive | [3] |

| Urate Uptake | HEK293 | - | - | [5] | |

| Lesinurad | [¹⁴C]-Urate Uptake | HEK293T | ~5.0 | Non-competitive | [3] |

| Probenecid | Urate Uptake | HEK293 | - | - | [5] |

| Sulfinpyrazone | [¹⁴C]-Urate Uptake | URAT1EM | 32 | - | [11] |

| Dotinurad | - | - | - | Highly Selective | [12] |

| CC18002 | Urate Uptake | hURAT1-HEK293 | 1.69 | Potent Inhibitor | [7][8] |

| Baicalein | Urate Uptake | - | 31.6 | Non-competitive | [1] |

| Osthol | Urate Uptake | URAT1-HEK293 | 78.8 | Non-competitive | [1] |

Table 2: In Vivo Efficacy of Selected URAT1 Inhibitors in Hyperuricemic Models

| Inhibitor | Animal Model | Dose | Change in Serum Uric Acid | Change in FEUA | Citation(s) |

| Benzbromarone | PO-Induced Hyperuricemic Mice | - | Significant Decrease | Significant Increase | [7][8] |

| Lesinurad | Healthy Volunteers | - | Decrease | Increase | [5] |

| CC18002 | PO-Induced Hyperuricemic Mice | - | Significant Decrease (Comparable to Benzbromarone) | - | [7][8] |

| Baicalein | PO-Induced Hyperuricemic Mice | 200 mg/kg | Significant Decrease | Increased Urate Excretion | [1] |

| Nootkatone | PO-Induced Hyperuricemic Rats | 100 mg/kg | Significant Decrease | - | [1] |

Conclusion

Confirming URAT1 target engagement is a cornerstone of developing novel uricosuric agents. A systematic approach, beginning with robust in vitro cell-based assays to determine direct inhibitory potency and mechanism, followed by validation in relevant in vivo hyperuricemic models to demonstrate pharmacodynamic effects, is critical for success. The measurement of FEUA serves as the most direct and translatable biomarker of URAT1 inhibition in vivo. By employing the detailed methodologies and analytical frameworks presented in this guide, researchers can effectively characterize new chemical entities, establish clear structure-activity relationships, and build a strong foundation for clinical development.

References

- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Role of URAT1 Inhibitors in Hyperuricemia and Gout Pathology: A Technical Guide

Abstract

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary driver of gout, a debilitating inflammatory arthritis.[1] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key regulator of sUA, responsible for approximately 90% of urate reabsorption in the kidneys.[2][3][4] Consequently, URAT1 has emerged as a critical therapeutic target for managing hyperuricemia and gout.[1][2][5] This technical guide provides an in-depth overview of the role of URAT1 in gout pathology, the mechanism of action of URAT1 inhibitors, and a summary of preclinical and clinical data. Detailed experimental protocols for evaluating these inhibitors are also presented.

Introduction: URAT1 in Renal Urate Homeostasis

Uric acid is the final product of purine metabolism in humans.[6] While it serves as an antioxidant at normal levels, its overproduction or, more commonly, insufficient excretion leads to hyperuricemia.[6] An estimated 90% of primary hyperuricemia cases are attributed to impaired renal uric acid excretion.[3][6]

The kidneys play a predominant role in uric acid excretion, handling over 70% of its elimination.[6] Within the kidney, the proximal tubule is the primary site for urate transport. URAT1, located on the apical membrane of proximal tubule cells, mediates the reabsorption of urate from the tubular fluid back into the bloodstream in exchange for intracellular anions.[2][4][7][8] This process is a major determinant of circulating sUA levels. The critical role of URAT1 is highlighted by the fact that loss-of-function mutations in the SLC22A12 gene lead to renal hypouricemia, a condition of abnormally low sUA.[2][9]

Hyperuricemia can lead to the saturation of urate in the blood, resulting in the formation and deposition of monosodium urate (MSU) crystals in joints and soft tissues.[1][7] This crystal deposition triggers a painful inflammatory response, leading to acute gout flares and, over time, chronic gouty arthritis and the formation of tophi.[1]

Mechanism of Action of URAT1 Inhibitors

URAT1 inhibitors are a class of uricosuric agents that function by blocking the urate/anion exchange activity of the URAT1 transporter.[7] By competitively or non-competitively binding to URAT1, these drugs prevent the reabsorption of uric acid from the renal tubules.[4][7] This leads to increased fractional excretion of uric acid in the urine, which in turn lowers the concentration of uric acid in the blood.[7][10] By reducing sUA levels, URAT1 inhibitors help to prevent MSU crystal formation, dissolve existing crystals, and thereby alleviate the symptoms of gout and reduce the frequency of attacks.[7]

Recent structural studies using cryo-electron microscopy have revealed that inhibitors like benzbromarone and lesinurad bind within the central cavity of URAT1, stabilizing it in an inward-facing conformation and thus blocking the transport cycle.[2][4]

Caption: Mechanism of Action of URAT1 Inhibitors.

URAT1 Inhibitors: Preclinical and Clinical Data

A number of URAT1 inhibitors have been developed, ranging from older non-selective drugs to newer, highly selective agents.

Approved and Investigational URAT1 Inhibitors

-

Probenecid: A non-specific uricosuric that also inhibits other transporters like OAT1, OAT3, and GLUT9.[11]

-

Benzbromarone: A potent uricosuric that is more selective for URAT1 than probenecid but also acts on GLUT9, OAT1, and OAT3.[11] Its use has been limited by reports of hepatotoxicity.[4][11]

-

Lesinurad: The first relatively selective URAT1 inhibitor approved in the US, it also inhibits OAT1, OAT3, and OAT4.[11] It was approved for use in combination with a xanthine oxidase inhibitor (XOI) due to renal-related adverse events when used as monotherapy.[11][12]

-

Dotinurad: A selective URAT1 inhibitor approved in Japan in 2020, with minimal effects on ABCG2, OAT1, and OAT3.[1][11]

-

Verinurad: A selective URAT1 inhibitor that has shown significant sUA lowering in Phase II trials.[12]

-

Pozdeutinurad (AR882): A potent and selective URAT1 inhibitor currently in clinical development that has shown promising efficacy in reducing sUA and resolving tophi in Phase II trials.[11][13][14]

Quantitative Efficacy Data

The following tables summarize key quantitative data for various URAT1 inhibitors from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Potency of URAT1 Inhibitors

| Compound | IC50 / Ki Value (µM) | Assay System | Reference |

|---|---|---|---|

| Benzbromarone | 14.3 | Fluorescence-based | [6] |

| Benzbromarone | 0.44 | Non-isotopic uric acid uptake in HEK293 cells | [15] |

| Benzbromarone | 0.18 (hURAT1) | Uric acid transport assay in HEK293T cells | [16] |

| Benzbromarone | 45 (mURAT1) | Uric acid transport assay in HEK293T cells | [16] |

| Lesinurad | 7.2 | URAT1-mediated urate transport assay | [6] |

| Lesinurad | 3.5 | Urate transport activity in human URAT1 | [2] |

| Febuxostat | 36.1 | Fluorescence-based | [6] |

| LUM (Lesinurad analog) | 3.2 | URAT1-mediated urate transport assay | [6] |

| Compound 1g | 0.032 | URAT1-mediated urate transport assay | [6] |

| Compound CC18002 | 1.69 | Non-isotopic uric acid uptake in HEK293 cells | [15] |

| BDEO | 0.14 (Ki) | Uric acid uptake in URAT1-293T cells |[6] |

Table 2: Clinical Efficacy of Investigational URAT1 Inhibitors (Phase II Data)

| Inhibitor | Dose | Baseline sUA (mg/dL) | sUA Level at Endpoint (mg/dL) | % sUA Reduction | Study Population | Reference |

|---|---|---|---|---|---|---|

| Verinurad | 5 mg | ~7.6 | - | -17.5% | Gout / Hyperuricemia (US) | [11][17] |

| Verinurad | 10 mg | ~7.6 | - | -29.1% | Gout / Hyperuricemia (US) | [11][17] |

| Verinurad | 12.5 mg | ~7.6 | - | -34.4% | Gout / Hyperuricemia (US) | [11][17] |

| Verinurad | - | - | - | -31.7% to -55.8% | Gout / Hyperuricemia (Japan) | [17] |

| AR882 | 75 mg | 9.4 | 4.5 | ~52% | Gout with Tophi | [13] |

| AR882 | 50 mg (+ Allopurinol) | 9.4 | 4.7 | ~50% | Gout with Tophi |[13] |

Table 3: Proportion of Patients Reaching Target sUA Levels with AR882 (Phase 2b)

| Target sUA | Dose | Timepoint | % of Patients Reaching Target | Reference |

|---|---|---|---|---|

| < 6 mg/dL | 75 mg | Week 6 | 84% | [14] |

| < 5 mg/dL | 75 mg | Week 12 | 73% (ITT), 82% (PP) | [14] |

| < 4 mg/dL | 75 mg | Week 12 | 55% (ITT), 63% (PP) | [14] |

ITT: Intent-to-Treat; PP: Per-Protocol

Experimental Protocols for URAT1 Inhibitor Evaluation

The discovery and development of URAT1 inhibitors rely on a series of robust in vitro and in vivo experimental models.

In Vitro URAT1 Inhibition Assays

These assays are crucial for primary screening and determining the potency (e.g., IC50) of candidate inhibitors. A common workflow involves using a stable cell line, such as HEK293 or MDCK-II, that overexpresses human URAT1 (hURAT1).[6][15][18]

Caption: General workflow for in vitro URAT1 inhibitor screening.

Protocol 1: Non-Isotopic Uric Acid Uptake Assay using LC-MS/MS

This method offers high sensitivity and avoids the use of radioactive materials.[6]

-

Cell Seeding: Seed HEK293 cells stably expressing hURAT1 in 24-well plates at a density of approximately 2.5 x 10^5 cells per well. Allow cells to grow to ~80% confluency.[15]

-

Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the test inhibitor dissolved in a suitable buffer (e.g., Krebs-Ringer) for 30 minutes at 37°C.[15]

-

Uric Acid Incubation: Initiate the uptake reaction by adding a uric acid solution (e.g., 750 µM) to each well. Incubate for a defined period (e.g., 30 minutes) at 37°C.[15]

-

Washing: Terminate the reaction by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular uric acid.

-

Cell Lysis and Sample Preparation: Lyse the cells and collect the intracellular contents. An internal standard, such as isotope-labeled 1,3-15N2 uric acid, is added to the lysate for accurate quantification.[6]

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the intracellular uric acid concentration.[6][19]

-

Calculation: The URAT1-specific uptake is calculated by subtracting the background uptake measured in control cells (e.g., HEK293 cells not expressing URAT1). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]

In Vivo Hyperuricemia Animal Models

Animal models are essential for evaluating the in vivo efficacy and safety of URAT1 inhibitors. Standard non-primate models often fail to predict human responses because their native URAT1 has a very low affinity for uric acid.[20]

Model 1: Oxonic Acid (Potassium Oxonate)-Induced Hyperuricemia

-

Principle: Potassium oxonate (PO) is a uricase inhibitor. In most mammals (excluding humans and some primates), uricase breaks down uric acid into the more soluble allantoin.[16] By inhibiting uricase, PO administration leads to an accumulation of uric acid in the blood, creating a hyperuricemic state.

-

Protocol:

-

Animal: ICR mice or other suitable rodent strains.

-

Induction: Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally to inhibit uricase.[6]

-

Urate Load: One hour after PO administration, induce a purine load by administering hypoxanthine (e.g., 250 mg/kg) or uric acid orally to further elevate sUA levels.[15][20]

-

Drug Administration: The test URAT1 inhibitor is typically administered orally either before or concurrently with the purine load.

-

Sample Collection: Collect blood samples at various time points (e.g., 2-8 hours) after induction to measure sUA levels.[15]

-

Analysis: Compare the sUA levels in the drug-treated group to a vehicle-treated control group to determine the uric acid-lowering effect.

-

Model 2: Humanized URAT1 (hURAT1) Transgenic Mouse Model

-

Principle: This model overcomes the species-difference issue by genetically engineering mice to express the human URAT1 transporter.[20] This is often achieved using CRISPR/Cas9 to replace the mouse Urat1 gene with the human SLC22A12 gene.[20][21] These mice provide a more physiologically relevant system for testing hURAT1-specific inhibitors.[20]

-

Protocol:

-

Animal: hURAT1 knock-in (KI) mice.[20]

-

Induction of Hyperuricemia: While hURAT1 expression alone can raise sUA, a hyperuricemic state comparable to human levels is often induced with a hypoxanthine challenge to provide a robust model.[16][20]

-

Drug Administration: Administer the test inhibitor (e.g., benzbromarone) to the hURAT1-KI mice.

-

Efficacy Measurement: Measure the change in sUA levels. A significant reduction in sUA is expected in the hURAT1-KI mice, whereas little to no effect is seen in wild-type littermates treated with the same inhibitor, confirming the drug's specificity for human URAT1.[16][20]

-

Signaling and Regulatory Network

The function of URAT1 is not isolated; it is part of a larger complex of transporters and regulatory proteins in the proximal tubule, sometimes referred to as the "urate transportsome."[22]

Caption: Key transporters in the renal proximal tubule urate handling network.

Key players in this network include:

-

Apical (Lumen-facing) Transporters:

-

Basolateral (Blood-facing) Transporters:

-

Regulatory Proteins:

Conclusion and Future Directions

The inhibition of URAT1 is a highly effective and validated strategy for the treatment of hyperuricemia and gout.[3] By directly targeting the primary mechanism of renal urate reabsorption, URAT1 inhibitors significantly lower sUA levels, addressing the root cause of MSU crystal formation.[7] The development has progressed from non-selective agents to highly potent and selective URAT1 inhibitors with improved safety profiles.[11] The promising clinical data for next-generation inhibitors like pozdeutinurad suggest they may offer safe and highly effective monotherapy options for a broad spectrum of gout patients.[13][14]

Future research will likely focus on:

-

The long-term safety and efficacy of novel selective URAT1 inhibitors in large-scale Phase III trials.

-

Understanding the potential for dual-target inhibitors (e.g., URAT1 and GLUT9) to achieve even greater sUA reduction.[6]

-

Investigating the role of URAT1 inhibitors in managing comorbidities associated with hyperuricemia, such as cardiovascular and chronic kidney disease.[7][11]

The continued development of URAT1 inhibitors, guided by robust preclinical models and a deep understanding of the urate transport mechanism, holds great promise for improving the management of millions of patients worldwide affected by gout.[1]

References

- 1. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]

- 2. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urate Transporter URAT1 in Hyperuricemia: New Insights from Hyperuricemic Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ard.bmj.com [ard.bmj.com]

- 11. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Novel selective URAT1 inhibitor shows promise in gout - Medical Conferences [conferences.medicom-publishers.com]

- 14. community.the-hospitalist.org [community.the-hospitalist.org]

- 15. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. bioivt.com [bioivt.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. biorxiv.org [biorxiv.org]

- 21. biocytogen.com [biocytogen.com]

- 22. pharm.or.jp [pharm.or.jp]

- 23. dovepress.com [dovepress.com]

- 24. The Systems Biology of Uric Acid Transporters: The Role of Remote Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bicyclic Imidazolopyridine Core of URAT1 Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the bicyclic imidazolopyridine core of the potent URAT1 inhibitor, compound 2 (also known as compound 23 or TD-3 ). This novel scaffold has demonstrated significant promise in the development of next-generation therapeutics for hyperuricemia and gout, exhibiting superior efficacy and favorable pharmacokinetic properties compared to its predecessors. This document details the quantitative data, experimental protocols, and key biological pathways associated with this important chemical entity.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in regulating serum uric acid levels by mediating the reabsorption of uric acid in the renal proximal tubules.[1][2] Consequently, inhibition of URAT1 is a key therapeutic strategy for the management of hyperuricemia and gout.

Compound 2 (TD-3), a novel URAT1 inhibitor featuring a bicyclic imidazolopyridine core, was developed through a strategic approach of scaffold hopping and molecular hybridization, using the approved drug Lesinurad as a starting point.[3] This innovative approach has yielded a compound with significantly improved potency and druggability.

Quantitative Data Summary

The following tables summarize the key quantitative data for URAT1 inhibitor 2 in comparison to the reference compound, Lesinurad.

| Compound | URAT1 IC50 (μM) | Reference |

| 2 (TD-3) | 1.36 | [1][3] |

| Lesinurad | 5.54 | [3] |

| Table 1: In Vitro Potency of URAT1 Inhibitor 2 |

| Parameter | Value | Species | Reference |

| Oral Bioavailability (F%) | 59.3 | Sprague-Dawley Rat | [3] |

| Table 2: Pharmacokinetic Properties of this compound |

Experimental Protocols

General Synthesis of the Bicyclic Imidazolopyridine Core

The synthesis of the bicyclic imidazolopyridine core of inhibitor 2 is achieved through a multi-step process. While the exact, detailed protocol for the synthesis of compound 2 is proprietary to the original researchers, a general methodology based on the published literature is outlined below. The synthesis generally involves the construction of the imidazolopyridine scaffold followed by the introduction of the requisite side chains.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core A common route to the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-haloketone. The specific starting materials would be selected based on the desired substitution pattern of the final compound.

Step 2: Functionalization of the Imidazolopyridine Core Following the formation of the core structure, further modifications are introduced. This may involve reactions such as N-arylation to introduce the naphthalene moiety and subsequent coupling reactions to attach the thioacetic acid side chain. These steps are crucial for achieving the desired pharmacophore and optimizing the compound's interaction with the URAT1 transporter.

Step 3: Final Product Synthesis The final step typically involves the saponification of an ester precursor to yield the carboxylic acid of compound 2 , which is critical for its biological activity.

URAT1 Inhibition Assay Protocol ([14C]-Uric Acid Uptake Assay)

The inhibitory activity of compound 2 against URAT1 is determined using a cell-based [14C]-uric acid uptake assay. This method directly measures the ability of the compound to block the transport of radiolabeled uric acid into cells expressing the human URAT1 transporter.

Cell Culture and Transfection:

-

Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[2]

-

Cells are transiently transfected with a plasmid encoding human URAT1 (hURAT1) using a suitable transfection reagent.[1][4] Cells transfected with an empty vector or a vector expressing a fluorescent protein like GFP can be used as a negative control.[5]

Uric Acid Uptake Assay:

-

Cell Seeding: Transfected HEK293T cells are seeded into 24-well or 96-well plates and allowed to adhere overnight.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Inhibition: Cells are then incubated with varying concentrations of the test compound (e.g., compound 2 ) or vehicle (DMSO) in the uptake buffer for a defined period (e.g., 10-20 minutes) at 37°C.[1]

-

Uptake Initiation: The uptake reaction is initiated by adding a solution containing [14C]-uric acid (e.g., at a final concentration of 20-200 µM) to each well.[1][5]

-

Uptake Termination: After a specific incubation time (e.g., 2-20 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled uric acid.[4]

-

Cell Lysis and Scintillation Counting: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH), and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of uric acid uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanism of Action

URAT1-Mediated Uric Acid Reabsorption

URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubule cells. It functions as an anion exchanger, mediating the reabsorption of uric acid from the tubular lumen back into the bloodstream in exchange for intracellular anions such as lactate or nicotinate. This process is a key determinant of serum uric acid levels.

Inhibition of URAT1 by Compound 2

Cryo-electron microscopy studies have revealed that compound 2 (TD-3) binds to the inward-open conformation of the URAT1 transporter.[6] This binding is non-competitive, meaning that it does not directly compete with uric acid for the same binding site but rather locks the transporter in a conformation that is not competent for transport. This effectively blocks the reabsorption of uric acid, leading to its increased excretion in the urine and a subsequent reduction in serum uric acid levels. The PDB ID for the cryo-EM structure of URAT1 in complex with TD-3 is 9DKC.[6]

Conclusion

The bicyclic imidazolopyridine core represents a significant advancement in the design of potent and selective URAT1 inhibitors. Compound 2 (TD-3), built upon this scaffold, demonstrates superior in vitro potency and favorable in vivo pharmacokinetic properties, making it a highly promising candidate for the treatment of hyperuricemia and gout. The detailed experimental protocols and mechanistic insights provided in this whitepaper are intended to facilitate further research and development in this critical therapeutic area. The elucidation of its binding mode through cryo-electron microscopy provides a solid structural basis for the rational design of even more effective and safer next-generation URAT1 inhibitors.

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel Bicyclic Imidazolopyridine-Containing Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Improved Efficacy and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. rcsb.org [rcsb.org]

The Potential of URAT1 Inhibitor 2 as a Uricosuric Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of URAT1 inhibitor 2 (also referred to as compound 23 in select literature), a novel compound with significant potential as a uricosuric agent for the treatment of hyperuricemia and gout. This document outlines its mechanism of action, summarizes key preclinical data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and developmental workflows.

Core Concepts: URAT1 and its Inhibition

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid (sUA) levels.[1] Located on the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1][2] Consequently, inhibiting the activity of URAT1 presents a primary therapeutic strategy for increasing uric acid excretion and lowering sUA levels, a cornerstone in the management of hyperuricemia and the prevention of gout.[2][3]

This compound is a novel bicyclic imidazolopyridine-containing compound designed to inhibit URAT1.[4] Preclinical studies have demonstrated its potent inhibitory activity against URAT1, leading to a significant reduction in serum uric acid levels in animal models of hyperuricemia.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro potency, pharmacokinetic profile, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity

| Compound/Target | IC50 (μM) |

| This compound (Compound 23) | 1.36 |

| Lesinurad | 5.54 |

| Verinurad | 0.17 |

| Benzbromarone | Not reported in the same study |

| Probenecid | Not reported in the same study |

| CYP Isozyme Inhibition by this compound | |

| CYP1A2 | 16.97 |

| CYP2C9 | 5.22 |

| CYP2C19 | >20 |

| CYP2D6 | >20 |

| CYP3A4 | >20 |

Data for this compound and Lesinurad are from the same study for direct comparison.[4] Data for Verinurad is provided for context from a separate study.[5]

Table 2: Pharmacokinetic Parameters in Male Sprague-Dawley Rats

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| This compound (Compound 23) | ||

| Tmax (h) | - | 0.5 |

| Cmax (ng/mL) | 1339 | 1648 |

| AUC (0-t) (ng·h/mL) | 1689 | 5013 |

| t1/2 (h) | 1.8 | 2.1 |

| Oral Bioavailability (%) | \multicolumn{2}{c | }{59.3 } |

[4]

Table 3: In Vivo Efficacy in Acute Hyperuricemia Mouse Model

| Treatment Group (Dose) | Serum Uric Acid (SUA) Reduction |

| This compound (Compound 23) | Approximately 4-fold lower SUA compared to Lesinurad |

| Lesinurad | - |

| Allopurinol | Not reported in the same study |

This study highlights a significant dose-dependent reduction in SUA by this compound.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro URAT1 Inhibition Assay: 14C-Uric Acid Uptake in HEK293 Cells

This protocol outlines the measurement of URAT1 inhibitory activity by quantifying the uptake of radiolabeled uric acid in human embryonic kidney (HEK293) cells transiently expressing the human URAT1 transporter.

Materials:

-

HEK293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

24-well tissue culture plates

-

Human URAT1 expression plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM I Reduced Serum Medium

-

Uptake buffer (e.g., 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, 5.6 mM glucose)

-

[14C]-Uric acid

-

Test compounds (this compound and reference inhibitors)

-

Ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS)

-

0.1 M Sodium Hydroxide (NaOH)

-

Scintillation cocktail and counter

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293 cells into a 24-well plate at a density of 0.5 - 1.25 x 105 cells per well in 0.5 mL of complete growth medium to achieve 50-80% confluency on the day of transfection.[6]

-

Transfection:

-

For each well, dilute 0.5 µg of the human URAT1 expression plasmid in 100 µL of Opti-MEM.

-

Add the transfection reagent to the diluted DNA solution according to the manufacturer's instructions, mix gently, and incubate at room temperature for 30 minutes to allow for complex formation.[6]

-

Add the DNA-transfection reagent complexes to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.

-

-

Uptake Assay:

-

After the incubation period, remove the culture medium and wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compounds (or vehicle control) in uptake buffer for 30 minutes.

-

Initiate the uptake by adding [14C]-uric acid (final concentration of 25 µM) to each well and incubate for 15 minutes.

-

Terminate the reaction by washing the cells three times with ice-cold DPBS.

-

-

Quantification:

-

Lyse the cells by adding 100 µL of 0.1 M NaOH to each well.

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the IC50 values by performing a nonlinear regression analysis of the concentration-response data.

In Vivo Acute Hyperuricemia Mouse Model

This protocol describes the induction of acute hyperuricemia in mice using potassium oxonate and the subsequent evaluation of the uricosuric effects of this compound.

Materials:

-

Male Kunming mice (or other suitable strain)

-

Potassium oxonate (PO)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Test compound (this compound)

-

Positive control (e.g., allopurinol or benzbromarone)

-

Standard animal feed and water

-

Equipment for blood collection (e.g., retro-orbital sinus puncture)

-

Uric acid assay kit

Procedure:

-

Acclimatization: Acclimate the mice to the laboratory environment for at least one week with free access to standard feed and water.

-

Model Induction:

-

Administer potassium oxonate (250 mg/kg) via subcutaneous injection daily for 7 consecutive days to inhibit uricase activity and induce hyperuricemia.[7]

-

-

Drug Administration:

-

One hour after the final potassium oxonate injection on day 7, orally administer the test compound (this compound at various doses), vehicle, or a positive control to respective groups of mice.

-

-

Blood Collection:

-

At a specified time point after drug administration (e.g., 2 hours), collect blood samples from the mice.

-

-

Serum Uric Acid Measurement:

-

Separate the serum from the blood samples by centrifugation.

-

Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

-

-

Data Analysis: Compare the serum uric acid levels between the different treatment groups to evaluate the efficacy of this compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to URAT1 and its inhibition.

URAT1-Mediated Uric Acid Reabsorption and Inhibition

Caption: URAT1-mediated uric acid reabsorption pathway and the inhibitory action of this compound.

Transcriptional Regulation of URAT1 Expression

References

- 1. ClinPGx [clinpgx.org]

- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Protective effects of corni fructus extract in mice with potassium oxonate–induced hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of the URAT1 Inhibitor 2 Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding site characterization for URAT1 inhibitor 2, a potent agent in the study of hyperuricemia and gout. This document outlines the structural basis of its interaction with the urate transporter 1 (URAT1), presents quantitative data on its inhibitory activity, and details the experimental protocols utilized for such characterization.

Introduction to URAT1 and Its Inhibition

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels.[1][2] Located on the apical membrane of renal proximal tubular cells, it is responsible for the reabsorption of approximately 90% of filtered urate from the urine back into the bloodstream.[3][4] Dysregulation of URAT1 activity can lead to hyperuricemia, a condition characterized by elevated serum uric acid, which is a primary risk factor for the development of gout, a painful inflammatory arthritis.[5]

Inhibition of URAT1 is a key therapeutic strategy for managing hyperuricemia.[6][7] By blocking urate reabsorption, URAT1 inhibitors increase the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[7] A variety of URAT1 inhibitors have been developed, and understanding their precise binding mechanisms is critical for the design of more potent and specific therapeutics.[6][7][8] Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of URAT1 and its interactions with inhibitors.[3][5][6][9]

Binding Site of URAT1 Inhibitors

Structural studies have revealed that URAT1 inhibitors, including benzbromarone, lesinurad, and verinurad, bind within a central cavity of the transporter.[5][6][9][10] This binding locks the transporter in an inward-facing conformation, thereby preventing the conformational changes necessary for urate transport.[5][6][9] The binding pocket is lined by residues from several transmembrane helices (TMs), creating a complex interaction surface.

The binding of these inhibitors is generally characterized as non-competitive with respect to urate.[3][11][12] This suggests that the inhibitors do not directly compete with urate for the exact same binding pose but rather bind to a site that allosterically prevents urate transport or an overlapping orthosteric site where binding stabilizes a conformation incompatible with transport.

While a specific cryo-EM structure of URAT1 in complex with "this compound" is not publicly available, the accumulated structural data for other inhibitors provide a strong basis for understanding its likely binding mode within the central cavity.

Quantitative Data for this compound

The inhibitory potency of this compound and other relevant compounds is summarized in the table below. This data is essential for comparing the efficacy of different inhibitors and for structure-activity relationship (SAR) studies.

| Inhibitor | Assay Type | IC50 / Ki | Reference |

| This compound | URAT1-mediated ¹⁴C-UA uptake | 1.36 µM | [13] |

| Lesinurad | URAT1-mediated ¹⁴C-uric acid uptake | ~12 µM | [14] |

| Verinurad | URAT1-mediated ¹⁴C-uric acid uptake | 40 nM | [14] |

| Benzbromarone | URAT1-mediated ¹⁴C-uric acid uptake | ~200 nM | [14] |

| Dotinurad | URAT1-mediated ¹⁴C-uric acid uptake | 8 nM | [14] |

| Sulfinpyrazone | URAT1 inhibition | 32 µM | [4] |

Experimental Protocols

The characterization of the this compound binding site involves a combination of functional assays and structural studies. Detailed methodologies for key experiments are provided below.

[¹⁴C]-Urate Uptake Inhibition Assay

This assay is fundamental for determining the functional potency of URAT1 inhibitors.

Objective: To measure the inhibition of URAT1-mediated uptake of radiolabeled uric acid by a test compound.

Materials:

-

HEK293 cells transiently or stably expressing human URAT1 (hURAT1)

-

Mock-transfected HEK293 cells (for background subtraction)

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Poly-L-lysine-coated 24-well plates

-

Transfection reagent (e.g., TransIT-Pro)

-

[¹⁴C]-Uric acid

-

Assay Buffer (e.g., 125 mM Na-gluconate, 4.8 mM K-gluconate, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM Ca-gluconate, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4)

-

Lysis buffer (e.g., 0.2 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Seed cells onto poly-L-lysine-coated 24-well plates.

-

Transfect cells with a plasmid encoding hURAT1 or an empty vector (mock) using a suitable transfection reagent.[3]

-

Allow cells to express the transporter for 48 hours.[15]

-

-

Uptake Assay:

-

Wash the cells twice with pre-warmed Assay Buffer.[15]

-

Pre-incubate the cells in Assay Buffer for 15 minutes at 37°C.[15]

-

Remove the buffer and add fresh Assay Buffer containing a fixed concentration of [¹⁴C]-uric acid and varying concentrations of the test inhibitor (e.g., this compound).

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.[3]

-

-

Cell Lysis and Measurement:

-

Stop the uptake by rapidly washing the cells twice with ice-cold Assay Buffer.[15]

-

Lyse the cells by adding Lysis Buffer and incubating on ice with gentle shaking for 1 hour.[15]

-

Neutralize the lysate.

-

Add the lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of each lysate to normalize the radioactivity counts.

-

Subtract the counts from mock-transfected cells to determine URAT1-specific uptake.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

-

Site-Directed Mutagenesis

This technique is used to identify key amino acid residues involved in inhibitor binding.

Objective: To introduce specific mutations into the URAT1 gene and assess the impact on inhibitor potency.

Materials:

-

hURAT1 expression plasmid

-

Site-directed mutagenesis kit (e.g., QuikChange)

-

Custom-designed mutagenic primers

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells

-

DNA sequencing services

Procedure:

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation.[16]

-

Mutagenesis PCR:

-

Perform PCR using the hURAT1 plasmid as a template, the mutagenic primers, and a high-fidelity DNA polymerase.[17]

-

The PCR reaction will amplify the entire plasmid, incorporating the mutation.

-

-

Template Digestion: Digest the parental (non-mutated) plasmid template with DpnI, which specifically cleaves methylated DNA.[18]

-

Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.[18]

-

Sequence Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.[16]

-

Functional Analysis: Transfect HEK293 cells with the mutated URAT1 construct and perform the [¹⁴C]-urate uptake inhibition assay as described above to determine the effect of the mutation on inhibitor potency.[3]

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled inhibitor to URAT1.

Objective: To determine the binding affinity (Kd) and density (Bmax) of a radiolabeled inhibitor to URAT1.

Materials:

-

Cell membranes prepared from cells overexpressing hURAT1

-

Radiolabeled URAT1 inhibitor (e.g., ³H-verinurad)

-

Unlabeled inhibitor for competition studies

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[19]

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled inhibitor, and varying concentrations of the unlabeled inhibitor (for competition assays).[19]

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).[19]

-

-

Filtration and Washing:

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.[19]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

For saturation binding experiments (using varying concentrations of radioligand), plot the specific binding against the radioligand concentration to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled inhibitor to determine the Ki value.[19]

-

Visualizations

URAT1 Signaling Pathway and Inhibition

The following diagram illustrates the role of URAT1 in renal urate reabsorption and the mechanism of its inhibition.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. In vitro Urate Uptake Assay in URAT1-Expressing 293A Cells [bio-protocol.org]

- 16. Clinical and Functional Characterization of URAT1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols for URAT1 Inhibitor in vitro Assay using HEK293 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[1][2][3] Its role in regulating serum uric acid levels makes it a prime therapeutic target for hyperuricemia and gout.[1][2][3] In vitro assays using human embryonic kidney 293 (HEK293) cells that overexpress URAT1 are fundamental for the screening and characterization of potential URAT1 inhibitors.[1][4] These cell-based assays provide a robust and reproducible system to determine the potency and efficacy of candidate compounds.

This document provides detailed protocols for performing a URAT1 inhibitor in vitro assay using HEK293 cells, including both a non-isotopic and a radiolabeled method. It also includes data presentation guidelines and visualizations to aid in experimental design and interpretation.

Signaling Pathway and Mechanism of Inhibition

URAT1 functions as an anion exchanger, mediating the uptake of uric acid from the tubular lumen in exchange for an intracellular anion, such as lactate or nicotinate. This process is crucial for maintaining uric acid homeostasis. URAT1 inhibitors act by blocking this transport mechanism, thereby preventing the reabsorption of uric acid and promoting its excretion in the urine.

Caption: Mechanism of URAT1-mediated uric acid transport and its inhibition.

Experimental Workflow

The general workflow for a URAT1 inhibitor assay involves several key steps, from cell culture to data analysis. A clear understanding of this process is essential for obtaining reliable and reproducible results.

Caption: General experimental workflow for a URAT1 inhibitor in vitro assay.

Experimental Protocols

Two common methods for assessing URAT1 activity are the non-isotopic (colorimetric or fluorometric) assay and the radiolabeled [[^14C]]-uric acid uptake assay. The choice of method depends on the available laboratory equipment and resources.

Protocol 1: Non-Isotopic Uric Acid Uptake Assay

This protocol is adapted from studies utilizing a fluorometric method to measure intracellular uric acid.[5]

Materials:

-

HEK293 cells stably expressing human URAT1 (HEK293-hURAT1)

-

Parental HEK293 cells (for negative control)

-

24-well or 96-well cell culture plates

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Krebs-Ringer buffer (or similar physiological buffer)

-

Uric acid stock solution

-

Test compounds (potential URAT1 inhibitors)

-

Positive control inhibitor (e.g., Benzbromarone, Lesinurad)[4][6]

-

Ice-cold Phosphate Buffered Saline (PBS)

-